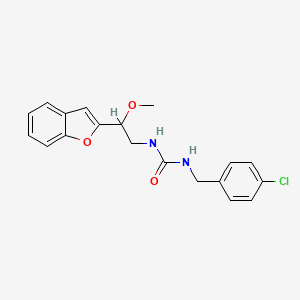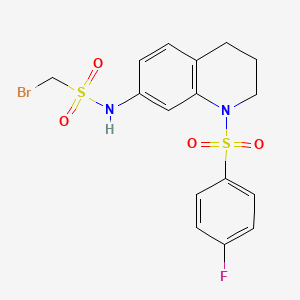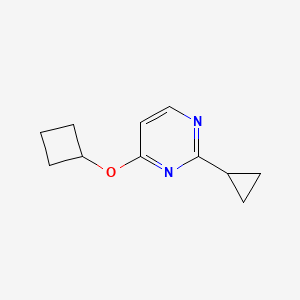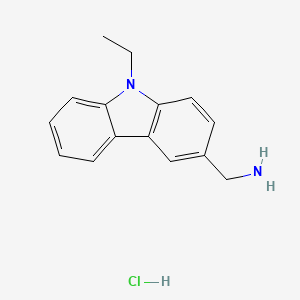![molecular formula C12H18N2O2 B2685627 2-[2-(Morpholino)ethoxy]-3-picoline CAS No. 2288710-50-7](/img/structure/B2685627.png)
2-[2-(Morpholino)ethoxy]-3-picoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-(Morpholino)ethoxy]-3-picoline” is a chemical compound with the CAS Number: 2288710-50-7 . It has a molecular weight of 222.29 and its IUPAC name is 4-(2-((3-methylpyridin-2-yl)oxy)ethyl)morpholine . This compound is used in scientific research for studying biological processes, drug development, and material synthesis.
Molecular Structure Analysis
The molecular structure of “2-[2-(Morpholino)ethoxy]-3-picoline” is represented by the InChI code: 1S/C12H18N2O2/c1-11-3-2-4-13-12(11)16-10-7-14-5-8-15-9-6-14/h2-4H,5-10H2,1H3 . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound “2-[2-(Morpholino)ethoxy]-3-picoline” has a molecular weight of 222.29 .Applications De Recherche Scientifique
Photodynamic Therapy Applications
- Phthalocyanine Derivatives for Photodynamic Therapy : A study highlighted the synthesis and characterization of phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, which revealed moderate to high quantum yields of singlet oxygen production. These derivatives were investigated for their photosensitizing potential in photodynamic therapy using cancer cell lines, showing promising biological activity dependent on experimental conditions (Kucińska et al., 2015).
Organic Electronics Applications
- Iridium(III) Complexes for Organic Light-Emitting Diodes (OLEDs) : Research on Ir(III) complexes with varying ancillary ligands, including 2-(2,4-difluorophenyl)-4-methylpyridine based main ligand and 4-(2-ethoxyethoxy)picolinic acid, demonstrated high efficiency in blue phosphorescent OLEDs. The solubilizing ethoxyethanol group attached to the ancillary ligand through a tandem reaction contributed to the high thermal stability and photoluminescence quantum yields of the complexes (Cho et al., 2014).
Complex Formation and Chemical Synthesis
- Alkoxydiaminosulfonium Salts Reactions : Ethoxydimorpholinosulfonium salts were prepared by ethylation of dimorpholino sulfoxide and investigated for their reactions with nucleophiles, acting as ethylating agents for β-picoline and other compounds. This research contributes to the understanding of the chemistry of morpholino-containing compounds and their potential applications in synthesis (Minato et al., 1976).
Photodynamic Activity Against Cancer
- Phthalocyanines as Anticancer Agents : Studies on zinc(II), manganese(III), and copper(II) phthalocyanines substituted with [2-(2-morpholin-4-ylethoxy)ethoxy] groups demonstrated their potential as anticancer agents. These compounds showed strong binding affinities to CT-DNA, significant cleavage activities, and effective topoisomerase I inhibition, suggesting their suitability as anticancer agents due to their photodynamic activity (Barut et al., 2016).
Mécanisme D'action
Target of action
Compounds with a morpholino group are often used in the development of antisense oligonucleotides (ASOs). ASOs are designed to bind to specific RNA sequences, thereby inhibiting the translation of disease-associated genes .
Mode of action
The morpholino group in these compounds can interact with RNA via steric hindrance, preventing the RNA from being translated into a protein .
Propriétés
IUPAC Name |
4-[2-(3-methylpyridin-2-yl)oxyethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-11-3-2-4-13-12(11)16-10-7-14-5-8-15-9-6-14/h2-4H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOUOBVTGYNPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2685549.png)


![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2685560.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2685562.png)

![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685564.png)

![Bicyclo[2.1.1]hexan-2-amine;hydrochloride](/img/structure/B2685566.png)